ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate, often involves multi-step cyclocondensation reactions. For instance, a novel pyrimidine derivative was synthesized through a Biginelli three-component cyclocondensation reaction, using a catalyst such as SiCl4, which yielded the compound in good yield. The compound was characterized by various spectroscopic methods such as IR, 1H NMR, 13C NMR, LCMS, and elemental analysis (B. J. Mohan et al., 2014). Such methodologies are indicative of the synthetic routes that can be applied to the synthesis of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate, highlighting the importance of catalysts and the conditions under which these reactions are facilitated.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. For example, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by single-crystal X-ray diffraction. This analysis revealed two crystallographically independent molecules in the asymmetric unit, providing insights into the molecular conformation and intermolecular interactions within the crystal lattice (Hu Yang, 2009). Such structural evaluations are fundamental for the in-depth understanding of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate.
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, reflecting their reactive nature and chemical versatility. The reactions they undergo, such as oxidation, reduction, and cycloaddition, significantly affect their chemical properties and utility in different applications. For instance, potassium peroxydisulfate has been used as an efficient oxidizing agent for the conversion of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates, highlighting the role of oxidative processes in modifying the chemical structure and properties of pyrimidine derivatives (H. R. Memarian & A. Farhadi, 2009).
Physical Properties Analysis
The physical properties of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are essential for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies on related compounds provide valuable information on the chemical behavior of ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate. For example, the reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produced ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, demonstrating the compound's capacity to undergo nucleophilic addition and cyclization reactions (D. L. Obydennov et al., 2017).
properties
IUPAC Name |
ethyl 4-[(1,3-dioxoisoindol-2-yl)methyl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(22)12-7-17-9-18-13(12)8-19-14(20)10-5-3-4-6-11(10)15(19)21/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTNTJCAKLTXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate |
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